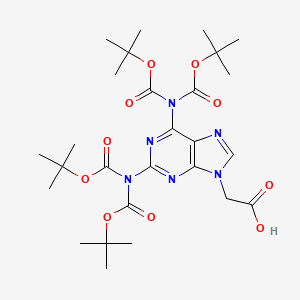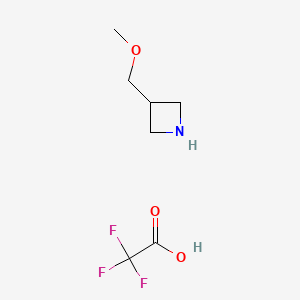
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and “(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid” are polypeptide derivatives . They can be used to synthesize multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors .
Synthesis Analysis
These compounds can participate in organic synthesis to produce a substance that can increase the luminescence intensity of alkaline phosphatase substrates .Molecular Structure Analysis
The molecular weight of these compounds is 346.42 . The IUPAC name for the (2R)-isomer is “(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and for the (S)-isomer is "(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid" .Chemical Reactions Analysis
These compounds can participate in organic synthesis .Physical And Chemical Properties Analysis
These compounds appear as a white solid or liquid . They have a molecular weight of 346.42 .Applications De Recherche Scientifique
Polymerization and Material Science : Sutthasupa et al. (2007) described the synthesis and polymerization of amino acid-derived norbornene diester derivatives, including compounds related to the tert-butoxycarbonyl functionality. This study is significant in the field of polymer science, particularly for the development of novel polymeric materials (Sutthira Sutthasupa, Kayo Terada, F. Sanda, T. Masuda, 2007).
Synthesis of Non-Natural Alpha-Amino Acids : Constantinou-Kokotou et al. (2001) developed a method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate related to the tert-butoxycarbonyl group. This research is vital for the synthesis of complex amino acids and peptides (V. Constantinou-Kokotou, V. Magrioti, T. Markidis, G. Kokotos, 2001).
Coordination Chemistry and Bioinorganic Modeling : Beck et al. (2001) studied the coordination properties of bis(3,5-dialkylpyrazol-1-yl)acetic acids towards metal ions, providing insights into bioinorganic models of enzymes and oxidases. This research is significant for understanding metal ion interactions in biological systems (Alexander D. Beck, B. Weibert, N. Burzlaff, 2001).
Organic Synthesis and Pharmaceutical Applications : Dai et al. (2013) described an improved method for synthesizing penciclovir, an antiviral drug, using a compound related to the tert-butoxycarbonyl group. This research contributes to the field of pharmaceutical synthesis and drug development (Li-yan Dai, Qiuyi Shi, Jing Zhang, Xiao-zhong Wang, Ying-qi Chen, 2013).
Development of Biomedical Ligands : Anelli et al. (1999) used tert-butoxycarbonyl-protected amino acids for preparing bifunctional DTPA-like ligands. These ligands are useful in chelating metal ions for medical applications, such as in imaging and therapy (P. Anelli, F. Fedeli, O. Gazzotti, L. Lattuada, G. Lux, F. Rebasti, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCDCBDYVFJUFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)



![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)




